![molecular formula C12H15BO4 B1418406 Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate CAS No. 850567-60-1](/img/structure/B1418406.png)
Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Overview
Description
“Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate” is a chemical compound with the molecular formula C12H15BO4 . It has an average mass of 234.056 Da and a monoisotopic mass of 234.106339 Da .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate” consists of a benzoate group attached to a borinate ester group . The borinate ester group contains a boron atom bonded to two oxygen atoms and one carbon atom, forming a cyclic structure .Physical And Chemical Properties Analysis
“Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 384.8±25.0 °C at 760 mmHg . The compound has a molar refractivity of 70.6±0.4 cm3, and a polar surface area of 45 Å2 .Scientific Research Applications
Polymer Science
Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate can be used in the development of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures . Boronic acid-based linkages, namely boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems .
Synthesis of Fluoro-DOPA
The compound can serve as a suitable intermediate for the synthesis of 6-fluoro-l-DOPA and certain derivatives by cross-coupling reactions .
Development of Self-Healing Materials
The boronic ester linkage in Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate can be utilized in the development of self-healing materials . These materials have the ability to repair themselves when damaged, extending their lifespan and reducing the need for replacement.
Improvement of Processability
The dynamic covalent bonds in Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate can improve the processability of materials . This means that the materials can be more easily shaped, formed, or molded, which is particularly useful in manufacturing processes.
Environmental Sustainability
The use of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate in the development of vitrimers contributes to environmental sustainability . Vitrimers can be easily recycled, which helps to reduce waste and conserve resources.
3D Printing
The improved processability and recyclability of materials developed with Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate can be beneficial in 3D printing . These properties allow for more efficient use of materials and less waste in the 3D printing process.
properties
IUPAC Name |
ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-2-15-12(14)10-6-3-4-7-11(10)13-16-8-5-9-17-13/h3-4,6-7H,2,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJJRUITQLOHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657044 | |
Record name | Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
CAS RN |
850567-60-1 | |
Record name | Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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